3-chloro-N-propylbenzamide
Overview
Description
3-Chloro-N-propylbenzamide: is an organic compound with the molecular formula C10H12ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a propyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-chloro-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid and propylamine.
Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Formation of this compound: The acid chloride is then reacted with propylamine in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-N-propylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-N-propylbenzamide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: 3-Hydroxy-N-propylbenzamide.
Reduction: N-propylbenzylamine.
Oxidation: 3-Chloro-N-propylbenzoic acid.
Scientific Research Applications
3-Chloro-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: The compound can be used to study the effects of chlorine substitution on the biological activity of benzamide derivatives.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-propylbenzamide depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or ion channels. The chlorine atom and the propyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-Chloro-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
3-Chloro-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
3-Chloro-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness:
3-Chloro-N-propylbenzamide is unique due to the specific combination of the chlorine atom and the propyl group. This combination can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and steric effects, which can be advantageous in certain applications compared to shorter or longer alkyl chains.
Properties
IUPAC Name |
3-chloro-N-propylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMSRHNEAANECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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